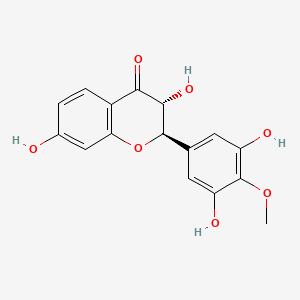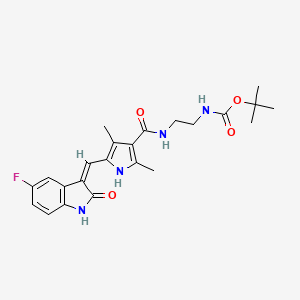
Glycidyl Palmitate-d31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Palmitate-d31: is a deuterium-labeled compound, specifically a glycidyl ester of palmitic acid. It is used as a stable isotope-labeled internal standard in various analytical applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the palmitic acid chain, making it useful for mass spectrometry and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidyl Palmitate-d31 can be synthesized through a two-step chemical procedure. The first step involves the formation of the allyl ester of deuterated palmitic acid. This is followed by the conversion of the allyl ester to the glycidyl ester using an epoxidation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity deuterated palmitic acid and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process typically includes purification steps such as chromatography to achieve the desired purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Glycidyl Palmitate-d31 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Glycidyl Palmitate-d31 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of glycidyl esters in food and biological samples.
Biology: Employed in studies involving lipid metabolism and the analysis of fatty acid esters.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of glycidyl esters in the body.
Industry: Applied in the quality control of food products to monitor the presence of glycidyl esters
Mécanisme D'action
The mechanism of action of Glycidyl Palmitate-d31 involves its incorporation into analytical methods as a stable isotope-labeled standard. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry. The compound does not exert biological effects directly but serves as a tool for tracing and quantifying glycidyl esters in various matrices .
Comparaison Avec Des Composés Similaires
Glycidyl Stearate-d35: Another deuterium-labeled glycidyl ester, used for similar analytical purposes.
Glycidyl Oleate-d33: A deuterium-labeled glycidyl ester of oleic acid, used in lipid analysis.
Uniqueness: Glycidyl Palmitate-d31 is unique due to its specific labeling with deuterium atoms in the palmitic acid chain, making it particularly useful for studies involving palmitic acid esters. Its high purity and stability make it an ideal internal standard for mass spectrometry .
Propriétés
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUJPJYTYQNGJ-SAQPIRCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747866 |
Source


|
| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-24-8 |
Source


|
| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











